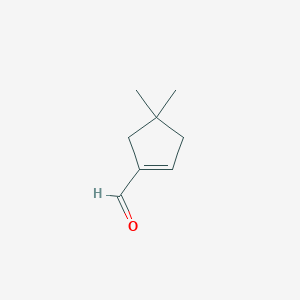













|
REACTION_CXSMILES
|
[CH3:1]I.[CH3:3][C:4]1([CH3:11])[CH2:8][C:7]([CH:9]=[O:10])=[CH:6][CH2:5]1.Cl>CI.C(OCC)C>[CH3:3][C:4]1([CH3:11])[CH2:5][CH2:6][CH:7]([C:9](=[O:10])[CH3:1])[CH2:8]1.[CH3:3][C:4]1([CH3:11])[CH2:8][C:7]([CH:9]([OH:10])[CH3:1])=[CH:6][CH2:5]1
|


|
Name
|
Mg
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
11.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC=C(C1)C=O)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CI
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were charged into a 250 ml vessel
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
ADDITION
|
|
Details
|
was introduced
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining a slight reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1/2 h
|
|
Duration
|
0.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
It was then re-heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
WASH
|
|
Details
|
washed
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
After bulb-to-bulb distillation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC(CC1)C(C)=O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC=C(C1)C(C)O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: PERCENTYIELD | 53.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 107% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |